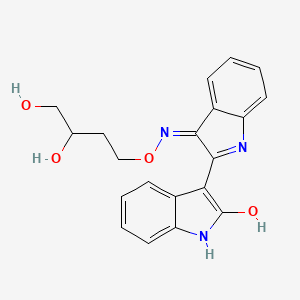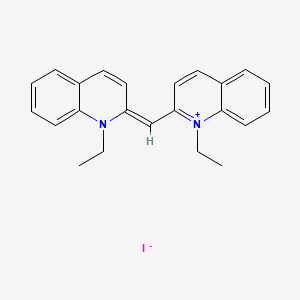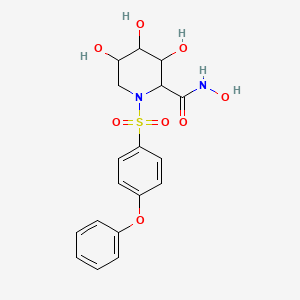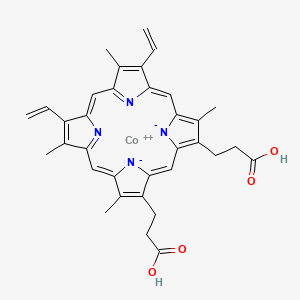![molecular formula C30H43NO4 B10772227 (1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol](/img/structure/B10772227.png)
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BU08028, chemically known as (2S)-2-[(5R,6R,7R,14S)-N-cyclopropylmethyl-4,5-epoxy-6,14-ethano-3-hydroxy-6-methoxymorphinan-7-yl]-3,3-dimethylpentan-2-ol, is a novel orvinol analog. It acts as a potent partial agonist at both the mu-opioid receptor and the nociceptin receptor. This compound is a homologue of buprenorphine, extended by just one carbon on the side chain, but with relatively greater activity at the nociceptin receptor. This increased activity is thought to reduce the abuse potential without compromising analgesia .
Preparation Methods
The synthesis of BU08028 involves several steps, starting from the precursor buprenorphine. The synthetic route includes the extension of the side chain by one carbon, which enhances its affinity and efficacy at the nociceptin receptor. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the chemical transformations. Industrial production methods for BU08028 are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production .
Chemical Reactions Analysis
BU08028 undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups present in the molecule.
Reduction: The compound can be reduced at the epoxy group to form different derivatives.
Substitution: The cyclopropylmethyl group can be substituted with other alkyl groups to study the structure-activity relationship.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents for substitution reactions. The major products formed from these reactions are typically derivatives of BU08028 with modified pharmacological properties .
Scientific Research Applications
BU08028 has several scientific research applications:
Mechanism of Action
BU08028 exerts its effects by acting as a partial agonist at both the mu-opioid receptor and the nociceptin receptor. The activation of these receptors leads to analgesic effects. The mu-opioid receptor activation is responsible for the anti-nociceptive effects, while the nociceptin receptor activation helps reduce the abuse potential. This dual mechanism of action makes BU08028 a unique and promising compound for pain management .
Comparison with Similar Compounds
BU08028 is compared with other similar compounds such as buprenorphine, BU-48, and BU72. Unlike buprenorphine, BU08028 has a higher efficacy at the nociceptin receptor, which reduces its abuse potential while maintaining analgesic efficacy. BU-48 and BU72 are also opioid analogs but differ in their receptor binding profiles and pharmacological effects. BU08028’s unique dual receptor activity sets it apart from these compounds, making it a safer alternative for pain management .
properties
Molecular Formula |
C30H43NO4 |
|---|---|
Molecular Weight |
481.7 g/mol |
IUPAC Name |
(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-16-[(2S)-2-hydroxy-3,3-dimethylpentan-2-yl]-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11-trien-11-ol |
InChI |
InChI=1S/C30H43NO4/c1-6-26(2,3)27(4,33)21-16-28-11-12-30(21,34-5)25-29(28)13-14-31(17-18-7-8-18)22(28)15-19-9-10-20(32)24(35-25)23(19)29/h9-10,18,21-22,25,32-33H,6-8,11-17H2,1-5H3/t21-,22-,25-,27+,28-,29+,30-/m1/s1 |
InChI Key |
HBENZIXOGRCSQN-VQWWACLZSA-N |
Isomeric SMILES |
CCC(C)(C)[C@](C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Canonical SMILES |
CCC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC7CC7)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(Z)-2-quinolin-2-ylethenyl]phenol](/img/structure/B10772145.png)
![2-[3-Methoxy-4-(pyridin-2-yl)phenyl]-2,3-dihydro-1,3-benzoxazole](/img/structure/B10772152.png)
![Sodium 1-amino-9,10-dioxo-4-{[4-(phenylamino)-3-[(sodiooxy)sulfonyl]phenyl]amino}-9,10-dihydroanthracene-2-sulfonate](/img/structure/B10772160.png)
![[(1S,2R,3R,4S,5R,6S,8R,9S,13S,16R,17R,18S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772168.png)

![(Z)-7-[3-[[2-(Phenylcarbamoyl)hydrazinyl]methyl]-7-oxabicyclo[2.2.1]heptan-2-yl]hept-5-enoic acid](/img/structure/B10772183.png)
![3-Methyl-2-[[8-(5-methylfuran-2-yl)dibenzofuran-3-yl]sulfonylamino]butanoic acid](/img/structure/B10772191.png)
![2-[(3E)-3-(5-carbamimidoyl-1,3-dihydrobenzimidazol-2-ylidene)-5-(3-carbamoylphenyl)-4-oxocyclohexa-1,5-dien-1-yl]butanedioic acid](/img/structure/B10772193.png)



![[(1S,4S,5R,6S,8R,9S,13S,16S)-11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl]methyl 2-(3-methyl-2,5-dioxopyrrolidin-1-yl)benzoate](/img/structure/B10772226.png)
![2-[4-(4-Bromophenyl)phenyl]-4-methyl-octahydro-1,4-benzoxazine-2-ol](/img/structure/B10772237.png)